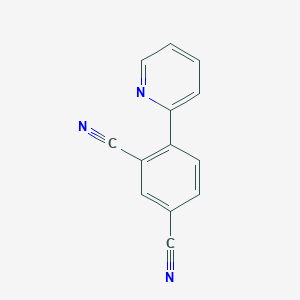
4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is an organic compound with the molecular formula C₁₃H₇N₃ It is characterized by a benzene ring substituted with a pyridin-2-yl group and two cyano groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile typically involves the reaction of 2-bromopyridine with 4-bromo-1,3-dicyanobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where the pyridin-2-yl or cyano groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile include:
- 4-(Pyridin-2-yl)isophthalonitrile
- 4-(Pyridin-2-yl)isonaphthalonitrile
- 1,3-Benzenedicarbonitrile, 4-(2-pyridinyl)
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
820231-70-7 |
|---|---|
Formule moléculaire |
C13H7N3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-pyridin-2-ylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-10-4-5-12(11(7-10)9-15)13-3-1-2-6-16-13/h1-7H |
Clé InChI |
NWEPOAXECOBHNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(C=C(C=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




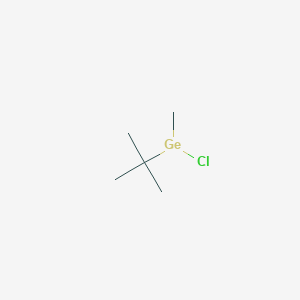
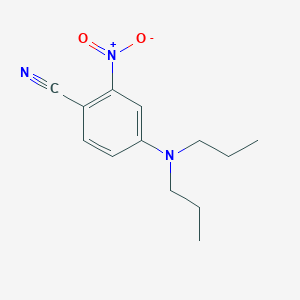
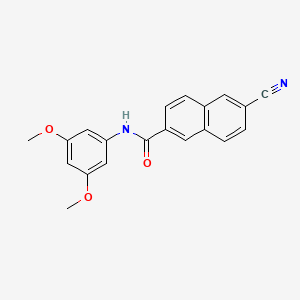


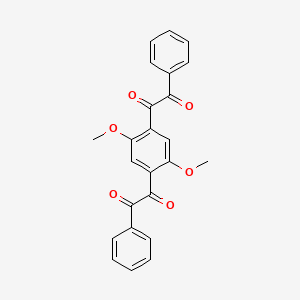

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
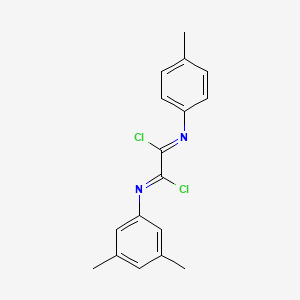
![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
